Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate
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Overview
Description
Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters This compound is characterized by its complex structure, which includes a benzyloxy group, a nitrophenyl group, and an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural complexity. The nitrophenyl group may play a role in its biological activity by interacting with cellular proteins and enzymes.
Comparison with Similar Compounds
- Ethyl 3-(2-(2-(benzyloxy)ethyl)-4-nitrophenyl)-2-oxopropanoate
- Ethyl 3-(2-(2-(benzyloxy)ethyl)-5-nitrophenyl)-2-oxopropanoate
Comparison: Ethyl 3-(2-(2-(benzyloxy)ethyl)-6-nitrophenyl)-2-oxopropanoate is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and biological activity. The presence of the benzyloxy group also adds to its uniqueness, providing additional sites for chemical modification and potential interactions with biological targets.
Properties
Molecular Formula |
C20H21NO6 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 3-[2-nitro-6-(2-phenylmethoxyethyl)phenyl]-2-oxopropanoate |
InChI |
InChI=1S/C20H21NO6/c1-2-27-20(23)19(22)13-17-16(9-6-10-18(17)21(24)25)11-12-26-14-15-7-4-3-5-8-15/h3-10H,2,11-14H2,1H3 |
InChI Key |
AJFNTVSXXYWDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=C(C=CC=C1[N+](=O)[O-])CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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